![molecular formula C28H28N2O4 B13647317 Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)
Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of substituted imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
准备方法
One common method for synthesizing substituted imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole product.
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to ensure high yields and purity of the final product.
化学反应分析
Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride (NaBH4) .
For example, the oxidation of the imidazole ring can lead to the formation of N-oxide derivatives, which may exhibit different chemical and biological properties compared to the parent compound.
科学研究应用
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
In biology and medicine, substituted imidazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound may be investigated for its potential as a therapeutic agent in various disease models, as well as its ability to modulate specific biological pathways.
In industry, the compound’s stability and reactivity make it suitable for use in the development of functional materials, such as catalysts and dyes for solar cells . Its versatility and utility in a number of applications highlight its importance in both academic and industrial research.
作用机制
The mechanism of action of Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate is likely to involve interactions with specific molecular targets and pathways. For instance, imidazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
The compound’s structure allows it to bind to specific sites on target proteins, potentially inhibiting or activating their function. This interaction can result in the modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved in the compound’s effects.
相似化合物的比较
Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate can be compared to other substituted imidazoles, such as 1-methyl-1H-imidazole-5-carboxylic acid and 1-methyl-2-imidazolecarboxaldehyde . These compounds share a similar imidazole core but differ in their substituents and overall structure.
The unique combination of a biphenyl group and a benzimidazole core in Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate sets it apart from other imidazole derivatives
属性
分子式 |
C28H28N2O4 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
methyl 3-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O4/c1-5-8-25-29-26-18(2)15-21(27(31)33-3)16-24(26)30(25)17-19-11-13-20(14-12-19)22-9-6-7-10-23(22)28(32)34-4/h6-7,9-16H,5,8,17H2,1-4H3 |
InChI 键 |
UZTLLOMIRYFGLV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
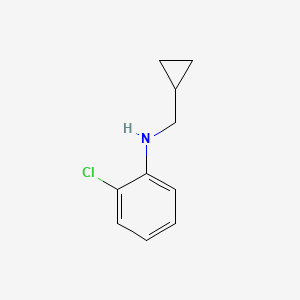
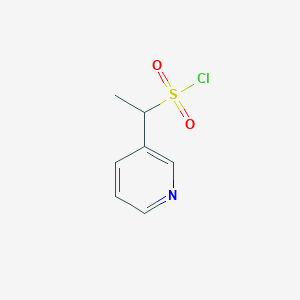
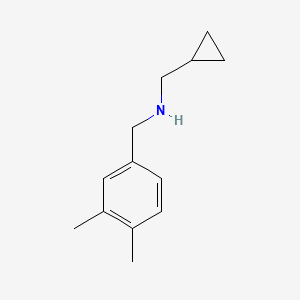
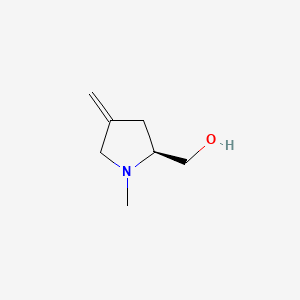
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)

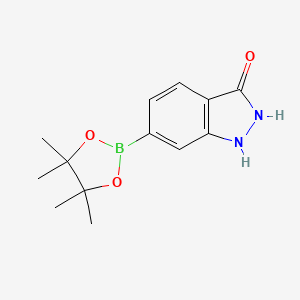
![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)
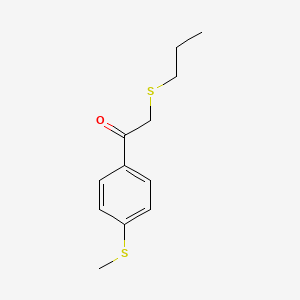
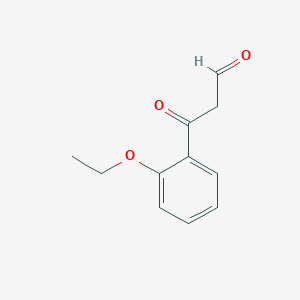
![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/no-structure.png)


